molecular formula C8H8F3NO2 B1433313 1-(4,4,4-trifluorobutyl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 1553221-45-6

1-(4,4,4-trifluorobutyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No. B1433313
CAS RN: 1553221-45-6
M. Wt: 207.15 g/mol
InChI Key: VBMVZSXAGLVARJ-UHFFFAOYSA-N
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Description

1-(4,4,4-trifluorobutyl)-2,5-dihydro-1H-pyrrole-2,5-dione, also known as TFBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives, including variations similar to 1-(4,4,4-trifluorobutyl)-2,5-dihydro-1H-pyrrole-2,5-dione, have been studied for their potential as corrosion inhibitors. Zarrouk et al. (2015) found these derivatives to be effective in inhibiting carbon steel corrosion in hydrochloric acid medium. Their study revealed the mechanism of action involves chemisorption on the steel surface (Zarrouk et al., 2015).

Organic Solar Cells

In the field of organic solar cells, 1H-pyrrole-2,5-dione derivatives have shown promise. Gupta et al. (2017) designed and synthesized a small molecular non-fullerene electron acceptor using a derivative, demonstrating encouraging efficiency in solar cells with a high open-circuit voltage (Gupta et al., 2017).

Luminescent Polymers

These derivatives are also utilized in creating highly luminescent polymers. Zhang and Tieke (2008) synthesized polymers containing 1H-pyrrole-2,5-dione units, which exhibited strong fluorescence and high quantum yields, making them suitable for various optical applications (Zhang & Tieke, 2008).

Anti-Inflammatory Agents

The potential of 1H-pyrrole-2,5-dione derivatives in pharmacology, specifically as anti-inflammatory agents, has been explored. Paprocka et al. (2022) synthesized new derivatives and found them to significantly inhibit the proliferation of human peripheral blood mononuclear cells and the production of pro-inflammatory cytokines (Paprocka et al., 2022).

Chemiluminescence

In chemiluminescence studies, derivatives of 1H-pyrrole-2,5-dione have been found effective. Algi et al. (2017) synthesized compounds with chemiluminescent properties, useful in detecting hydrogen peroxide and other catalysts in basic medium (Algi et al., 2017).

properties

IUPAC Name

1-(4,4,4-trifluorobutyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c9-8(10,11)4-1-5-12-6(13)2-3-7(12)14/h2-3H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMVZSXAGLVARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,4,4-trifluorobutyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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